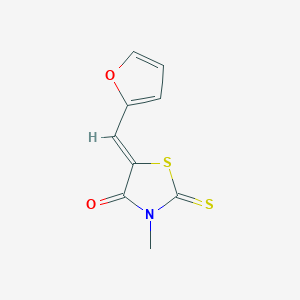
(1,4-dioxido-2,3-quinoxalinediyl)bis(methylene) bis(phenylcarbamate)
Vue d'ensemble
Description
The chemical compound is part of a broader family of bis-quinoxalines, which are of interest due to their unique chemical and physical properties. Bis-quinoxalines, including derivatives similar to "(1,4-dioxido-2,3-quinoxalinediyl)bis(methylene) bis(phenylcarbamate)," have been explored for various applications ranging from materials science to pharmaceuticals due to their stability and versatile chemical functionality.
Synthesis Analysis
The synthesis of bis-quinoxaline derivatives often involves the condensation of diamines with compounds like 1,4-phenylene-bis-glyoxal. A study by Ahmadi Sabegh and Khalafy (2018) outlines a regioselective, catalyst-free synthesis method for bis-quinoxalines through double condensation of 1,2-diamines with 1,4-phenylene-bis-glyoxal, offering insights into the synthesis mechanisms that could be applicable to the compound (Ahmadi Sabegh & Khalafy, 2018).
Molecular Structure Analysis
The molecular structure of bis-quinoxaline derivatives is characterized by NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular configuration, helping to understand the compound's chemical behavior and reactivity. For instance, the structural characterization of bis-quinoxalines is critical for understanding their potential as ligands in metal coordination complexes, affecting their chemical and physical properties.
Chemical Reactions and Properties
Bis-quinoxalines participate in various chemical reactions, leveraging their bis-glyoxal and diamine components. They exhibit unique reactivities, such as forming complexes with metals, which could be utilized in catalysis or material science. The study on palladium complexes of bis[(phenylchalcogeno)methyl]quinoxalines by Saleem et al. (2013) is an example, showing how these compounds can catalyze Suzuki–Miyaura coupling reactions, demonstrating the versatility of bis-quinoxalines in chemical reactions (Saleem et al., 2013).
Applications De Recherche Scientifique
Catalysis and Asymmetric Hydrogenation
Research by Imamoto et al. (2012) on rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands, including quinoxaline derivatives, demonstrated their effectiveness in producing chiral pharmaceutical ingredients. These findings highlight the potential of quinoxaline compounds in catalytic processes, particularly for the synthesis of amino acid derivatives and secondary amine components, emphasizing their role in pharmaceutical synthesis (Imamoto et al., 2012).
Metal–Organic Frameworks (MOFs)
Dai et al. (2009) explored the construction of copper metal–organic systems using new flexible carboxylate ligands, leading to the isolation of metal–organic complexes with varying structures. This work underscores the utility of quinoxaline-related compounds in the development of novel MOF structures with potential applications in gas storage, separation, and catalysis (Dai et al., 2009).
Photoluminescent Materials
Sierra et al. (2004) described the synthesis of a photoluminescent, segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, showcasing the role of quinoxaline derivatives in the development of materials with novel optical properties. Such materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Sierra et al., 2004).
Polymer Solar Cells
Hu et al. (2014) demonstrated the enhancement of photovoltaic performance through the increased conjugation of the acceptor unit in benzodithiophene and quinoxaline copolymers. Their work highlights the importance of quinoxaline derivatives in improving the efficiency of polymer solar cells, indicating the compound's relevance in renewable energy technologies (Hu et al., 2014).
Electrochromic Devices
Xu et al. (2016) investigated the development of black-to-transmissive electrochromic switching polymer films, using polymers with complementary colors including quinoxaline derivatives. This research points to the utility of such compounds in creating advanced electrochromic devices, which can be applied in smart windows, displays, and other technologies (Xu et al., 2016).
Propriétés
IUPAC Name |
[1-oxido-4-oxo-3-(phenylcarbamoyloxymethyl)quinoxalin-4-ium-2-yl]methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c29-23(25-17-9-3-1-4-10-17)33-15-21-22(16-34-24(30)26-18-11-5-2-6-12-18)28(32)20-14-8-7-13-19(20)27(21)31/h1-14H,15-16H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDWFPBMBEIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=C([N+](=O)C3=CC=CC=C3N2[O-])COC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-oxido-4-oxo-3-(phenylcarbamoyloxymethyl)quinoxalin-4-ium-2-yl]methyl N-phenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)
![2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B4623377.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)


![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)